1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including phenyl groups, a thiophene ring, and a bipyrazol moiety. These groups are often found in various organic compounds, including pharmaceuticals, dyes, and materials for organic electronics .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of the thiophene and bipyrazol rings would also contribute to the planarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and various addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its conjugated system and aromatic rings. It might exhibit interesting optical properties due to the conjugated system .Scientific Research Applications
- Some derivatives of this compound have demonstrated remarkable anti-inflammatory activity in rats. These compounds exhibit potential for managing inflammatory conditions and may be relevant in drug development .
- Certain N-substituted derivatives of this compound exhibit weak analgesic and antipyretic effects in animal models. These properties suggest their potential use in pain management and fever reduction .
- In addition to anti-inflammatory effects, some derivatives have shown antiarrhythmic activity in mice and rats. This property could be valuable in treating cardiac arrhythmias .
- The same derivatives also display hypotensive effects. Researchers have explored their potential as blood pressure regulators .
- Moderate platelet antiaggregating effects have been observed in vitro. These compounds may play a role in preventing abnormal blood clot formation .
- While not directly attributed to the compound , recent research has focused on synthesizing pyrazole-enriched cationic nanoparticles as antibacterial agents. Although not identical, this work highlights the potential of related pyrazole compounds in combating bacterial infections .
Anti-inflammatory Activity
Analgesic and Antipyretic Effects
Antiarrhythmic Properties
Hypotensive Activity
Platelet Antiaggregating Effects
Promising Antibacterial Agent: (Related Compound):
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[5-phenyl-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-2-24(30)29-22(16-21(26-29)18-10-5-3-6-11-18)20-17-28(19-12-7-4-8-13-19)27-25(20)23-14-9-15-31-23/h3-15,17,22H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUQOWJVTZAOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.